Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate

Description

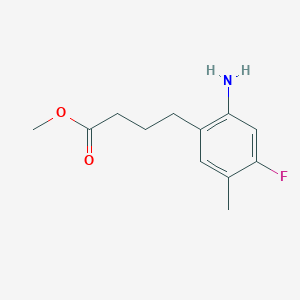

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate is a fluorinated aromatic compound featuring a butanoate ester moiety attached to a substituted phenyl ring. The phenyl ring contains an amino group at position 2, a fluorine atom at position 4, and a methyl group at position 3.

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

methyl 4-(2-amino-4-fluoro-5-methylphenyl)butanoate |

InChI |

InChI=1S/C12H16FNO2/c1-8-6-9(11(14)7-10(8)13)4-3-5-12(15)16-2/h6-7H,3-5,14H2,1-2H3 |

InChI Key |

OPDWBYVYYOPGBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate typically involves esterification reactions. One common method is the Fischer esterification, where the corresponding carboxylic acid reacts with methanol in the presence of an acid catalyst . Another method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: The amino and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-Amino-4-fluoro-5-methylphenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which then interacts with the target site. The amino and fluoro groups may enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with aromatic amines and methyl-substituted derivatives, such as those derived from 4-dimethylaminoazobenzene (DAB) and its monomethyl analogs. Below is a comparative analysis based on substituent effects, metabolic behavior, and biological activity.

Key Comparisons

For example, fluorine may reduce oxidative metabolism, increasing compound stability . In DAB analogs, methyl groups on the "prime" ring (e.g., 3′-CH₃) enhance carcinogenicity by accelerating protein binding, whereas methyl groups on the parent ring (e.g., 2-CH₃) suppress activity .

Biological Activity DAB derivatives with substituents on the prime ring (e.g., 3′-CH₃) exhibit a strong inverse correlation between carcinogenicity and time to reach maximal bound dye levels. This compound lacks an azo linkage, which is critical for the carcinogenicity of DAB analogs, suggesting divergent mechanisms of action .

Metabolic Behavior The butanoate ester in this compound may enhance lipophilicity, increasing tissue penetration compared to polar azo dyes. However, esterases could hydrolyze this group, releasing the free acid and altering bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.